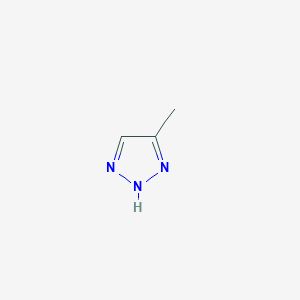

4-methyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNQMFKEPBIOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950487 | |

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27808-16-8 | |

| Record name | 5-Methyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-methyl-1H-1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its stability, synthetic accessibility, and ability to engage in hydrogen bonding. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1] This guide provides an in-depth technical overview of the synthesis of 4-methyl-1H-1,2,3-triazole from propyne and an azide source, focusing on the CuAAC methodology. It includes a detailed examination of the reaction mechanism, comprehensive experimental protocols, and a summary of quantitative data to aid in reaction optimization and scale-up.

Introduction: The Azide-Alkyne Cycloaddition

The synthesis of 1,2,3-triazoles is primarily achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[1] The thermal, uncatalyzed version of this reaction requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers when using asymmetric alkynes like propyne.[1][2] This lack of regioselectivity limits its utility.

The advent of metal catalysis revolutionized this transformation. Two primary catalytic systems have emerged, offering complementary regioselectivity:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] It is the most widely used method and is the focus of this guide for synthesizing the target 4-methyl product.

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to copper, ruthenium catalysts selectively produce the 1,5-disubstituted 1,2,3-triazole isomer.[3][4][5][6] This method also accommodates internal alkynes, a feature not typical of CuAAC.[3][4]

For the synthesis of this compound, the reaction must proceed between propyne and hydrazoic acid (HN₃) or a surrogate. The CuAAC reaction is the ideal approach as it ensures the formation of the desired 1,4-regioisomer.

Reaction Mechanism and Workflow

The CuAAC reaction is significantly faster than the uncatalyzed thermal cycloaddition, with rate accelerations of up to 10⁷ to 10⁸.[2] The reaction proceeds through a stepwise mechanism involving copper(I) acetylide intermediates, rather than a concerted cycloaddition.[7][8]

Proposed Catalytic Cycle:

-

Acetylide Formation: A copper(I) catalyst first coordinates with the terminal alkyne (propyne), lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[1][8]

-

Azide Coordination: The azide substrate then coordinates to the copper acetylide complex.[1][9]

-

Cyclization: This is followed by the formation of a six-membered copper metallacycle intermediate.[2][]

-

Protonolysis: Subsequent rearrangement and protonolysis cleave the copper-triazole bond, yielding the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst.[2]

A key challenge in CuAAC is the instability of the active Cu(I) catalytic species, which can readily oxidize to inactive Cu(II). Therefore, reactions are often performed using a Cu(II) salt (e.g., CuSO₄·5H₂O) in the presence of a reducing agent, most commonly sodium ascorbate, to generate and maintain the Cu(I) species in situ.[1][11]

Caption: High-level workflow for the synthesis of this compound.

Caption: The catalytic cycle for the CuAAC synthesis of 1,4-disubstituted triazoles.

Experimental Protocols

The following section details a representative protocol for the synthesis of this compound, adapted from established procedures for the CuAAC reaction with in situ generated hydrazoic acid.[12]

3.1 Materials and Reagents

-

Propyne (gas or condensed liquid)

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (Na(asc))

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional Ligand)

-

Formic acid (HCOOH) or Acetic acid (CH₃COOH)

-

Methanol (MeOH)

-

Water (H₂O), deionized

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

3.2 Equipment

-

Two- or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Gas inlet/bubbler for propyne gas

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Flash chromatography system or glass column

3.3 General Synthetic Procedure

Caution: Sodium azide is highly toxic. Hydrazoic acid, generated in situ, is volatile and explosive in concentrated form. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in a mixture of methanol and water (e.g., 1:1 v/v).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (5 mol %) and a stabilizing ligand like TBTA (5 mol %, if used) in the reaction solvent. Add this solution to the flask.

-

Addition of Reagents: Add sodium ascorbate (10 mol %) to the reaction mixture, which should cause a color change as Cu(II) is reduced to Cu(I).

-

Propyne Introduction: Cool the flask in an ice bath. Slowly bubble propyne gas (1.0 equivalent) through the solution for a set period, or add a pre-weighed amount of condensed propyne.

-

Acidification: Slowly add a mild organic acid, such as formic acid (2.0 equivalents), to the stirred solution.[12] This will initiate the in situ formation of hydrazoic acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed. Reactions are typically complete within a few hours.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[13]

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel to obtain pure this compound.

-

Quantitative Data and Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several factors, including the catalyst system, solvent, and temperature. The tables below summarize typical conditions and outcomes.

Table 1: Comparison of Common CuAAC Catalytic Systems

| Catalyst Source | Reducing Agent | Ligand (Optional) | Typical Loading (mol%) | Solvent System | Key Advantages |

| CuSO₄·5H₂O | Sodium Ascorbate | None | 1-5 | H₂O/t-BuOH, THF/H₂O | Readily available, robust, works well in aqueous media.[1][14] |

| CuI or CuBr | None | None | 1-10 | CH₃CN, THF, Toluene | Direct use of Cu(I) salt, no reducing agent needed.[11] |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | 1-5 | THF/H₂O, DCM | Ligand stabilizes Cu(I), preventing oxidation and improving reliability.[11] |

| CuSO₄·5H₂O | Sodium Ascorbate | THPTA | 1-5 | Aqueous buffers | Water-soluble ligand, ideal for bioconjugation and green chemistry.[11] |

| Copper Tubing | None | None | N/A (Heterogeneous) | DMF, DMSO | Used in flow chemistry, provides a continuous source of Cu(I).[15] |

Table 2: Optimized Conditions for this compound Synthesis

| Parameter | Recommended Value | Rationale |

| Reactant Ratio | ||

| Propyne | 1.0 eq | Limiting reagent. |

| Sodium Azide | 1.1 - 1.5 eq | Slight excess ensures complete reaction of the alkyne. |

| Catalyst System | ||

| CuSO₄·5H₂O | 1 - 5 mol % | Standard catalyst loading for efficient turnover. |

| Sodium Ascorbate | 2 - 10 mol % | Ensures sufficient reduction of Cu(II) to Cu(I). |

| Acid Source | ||

| Formic Acid | 1.5 - 2.0 eq | Mild acid for the in situ generation of HN₃.[12] |

| Solvent | MeOH / H₂O (1:1) | Good solubility for both organic and inorganic reagents.[12] |

| Temperature | Room Temperature | The reaction is highly exothermic and proceeds efficiently without heating.[2] |

| Reaction Time | 2 - 12 hours | Varies with scale and exact conditions; monitor by TLC/LC-MS. |

| Expected Yield | >85% | High yields are characteristic of this "click" reaction. |

Conclusion

The synthesis of this compound from propyne and sodium azide is most effectively and regioselectively achieved using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method, a cornerstone of click chemistry, provides a robust, high-yielding, and operationally simple pathway to the desired 1,4-disubstituted product. By generating the reactive hydrazoic acid in situ under mild acidic conditions and utilizing a catalytic system of copper(II) sulfate with sodium ascorbate, researchers can reliably produce the target compound at room temperature. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation and optimization of this important transformation in a research and development setting.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 4. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.chalmers.se [research.chalmers.se]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 14. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

4-methyl-1H-1,2,3-triazole chemical structure and IUPAC name

An In-depth Technical Guide to 4-methyl-1H-1,2,3-triazole

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

The definitive IUPAC name for this compound is This compound .[1] It is an aromatic heterocycle characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms in adjacent positions, with a methyl group substituted at the 4th position of the ring.

The chemical structure is as follows:

References

Spectroscopic Profile of 4-methyl-1H-1,2,3-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-methyl-1H-1,2,3-triazole. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on established experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for triazole derivatives. These methodologies, compiled from various scientific sources, offer a robust framework for the characterization of this compound and related compounds in a laboratory setting.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | Singlet | 1H | C5-H |

| ~2.3 - 2.5 | Singlet | 3H | CH₃ |

| ~11.0 - 13.0 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 150 | C4 |

| ~120 - 130 | C5 |

| ~10 - 15 | CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1550 | Medium-Weak | N=N stretch |

| 1480 - 1400 | Medium | C=C stretch (ring) |

| 1250 - 1100 | Strong | C-N stretch |

| 900 - 650 | Strong | C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Fragmentation |

| 83 | [M]⁺ (Molecular Ion) |

| 55 | [M - N₂]⁺ |

| 41 | [M - N₂ - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans is usually required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

A background spectrum of the KBr pellet or the salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

-

Electron Ionization (EI): This technique is suitable for volatile and thermally stable compounds. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed into the ion source through a high-voltage capillary.

-

The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Solubility and Stability of 4-methyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-methyl-1H-1,2,3-triazole, focusing on its solubility and stability. This information is critical for its application in pharmaceutical research, organic synthesis, and materials science, where it serves as a versatile building block.[1] Due to the limited availability of direct quantitative data for this compound, this guide also incorporates data from structurally similar compounds to provide a robust predictive profile.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 4-methyl-1,2,3-triazole, 5-methyl-1H-1,2,3-triazole | [2] |

| CAS Number | 27808-16-8 | [1][2] |

| Molecular Formula | C₃H₅N₃ | [2] |

| Molecular Weight | 83.09 g/mol | [2] |

| Melting Point | 40-45 °C | [1] |

Solubility Profile

Understanding the solubility of this compound is essential for its handling, formulation, and application in various chemical processes.

Qualitative Solubility

This compound is described as a crystalline solid that is moderately soluble in common polar organic solvents such as methanol and acetone.[1] Its solubility in water is limited.[1] The presence of the methyl group is suggested to enhance its lipophilicity.[1] Based on the general principle of "like dissolves like," its solubility is expected to be higher in polar solvents capable of hydrogen bonding and dipole-dipole interactions.

Predicted Quantitative Solubility

| Solvent | Predicted Solubility at 25°C | Rationale |

| Water | Low to Moderate | Capable of hydrogen bonding, but the methyl group increases hydrophobicity. |

| Methanol | High | Polar protic solvent, capable of strong hydrogen bonding. |

| Ethanol | High | Polar protic solvent, similar to methanol. |

| Acetone | Moderate to High | Polar aprotic solvent, capable of dipole-dipole interactions. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Dichloromethane | Moderate | Moderately polar solvent. |

| Hexane | Low | Nonpolar solvent. |

Stability Profile

The 1,2,3-triazole ring is known for its high degree of aromatic stability, rendering it resistant to cleavage by hydrolysis or oxidation under normal conditions.[1][3] However, degradation can be induced under forcing conditions.

Hydrolytic Stability

The triazole ring is generally stable to hydrolysis across a wide pH range at ambient temperature.[3] Degradation can occur under harsh acidic or basic conditions, particularly at elevated temperatures. For a structurally related compound, tert-butyl 4-(2-fluoro-4-((R)-5-((4-methyl-1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl) piperazine-1-carboxylate, degradation was observed in simulated gastric fluid, with a half-life of 3.76 hours.[4] This suggests that the stability of the this compound moiety can be influenced by the overall molecular structure and the presence of other functional groups.

Thermal Stability

Monocyclic 1,2,3-triazoles are remarkably stable compounds.[1] Reductive cleavage of the triazole ring typically requires forcing conditions.[1] Pyrolysis or photolysis can lead to the extrusion of nitrogen, generating highly reactive species.[1] Forcibly degraded samples under thermal stress are crucial for identifying potential degradation products.

Photostability

Exposure to light, particularly UV radiation, can induce degradation of triazole compounds. Photolysis may lead to the cleavage of the triazole ring and the formation of various degradation products.[1]

Oxidative Stability

The 1,2,3-triazole ring is generally resistant to oxidation.[1] However, studies on the degradation of the related compound 4-methyl-1H-benzotriazole by hydroxyl radicals have shown that oxidation can lead to the formation of hydroxylated and other degradation products, eventually resulting in ring opening to form compounds like 1,2,3-triazole-4,5-dicarboxylic acid.[5][6]

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the solubility and stability of this compound.

Solubility Determination (Gravimetric Method)

This protocol is adapted from a method used for a structurally similar compound, methyl 1H-1,2,4-triazole-3-carboxylate.[7]

Apparatus:

-

Jacketed glass vessel (100 mL)

-

Thermostatic water bath with temperature controller (±0.1 K accuracy)

-

Magnetic stirrer

-

Analytical balance (±0.0001 g accuracy)

-

Drying oven

Procedure:

-

Add a known mass of the chosen solvent to the jacketed glass vessel.

-

Add an excess amount of this compound to the solvent to create a saturated solution.

-

Seal the vessel to prevent solvent evaporation and place it in the thermostatic water bath set to the desired temperature.

-

Stir the suspension continuously for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Stop stirring and allow the solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-equilibrated syringe and transfer it to a pre-weighed container.

-

Determine the mass of the withdrawn solution.

-

Evaporate the solvent from the container in a drying oven at a suitable temperature until a constant weight of the solute is achieved.

-

Calculate the solubility in terms of g/100 mL or other desired units.

-

Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

Caption: Workflow for solubility determination using the gravimetric method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on general guidelines for forced degradation studies.

General Procedure:

-

Prepare solutions of this compound in the appropriate stress medium.

-

Expose the solutions to the specified stress conditions for a defined period.

-

At various time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining parent compound and identify degradation products.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 80°C for 48 hours.

-

Photodegradation: Solution exposed to UV light (e.g., 254 nm) and visible light at room temperature for a defined period.

Caption: Workflow for conducting forced degradation studies.

Conclusion

This compound is a stable heterocyclic compound with moderate solubility in polar organic solvents and limited aqueous solubility. While specific quantitative data is sparse, its physicochemical profile can be reasonably predicted based on its structure and data from analogous compounds. The experimental protocols provided in this guide offer a framework for researchers to generate precise solubility and stability data tailored to their specific applications. Further studies are warranted to fully elucidate the quantitative solubility in a broader range of solvents and to identify the specific degradation pathways and products under various stress conditions. This will enable a more comprehensive understanding of its properties and facilitate its optimal use in drug development and other scientific endeavors.

References

- 1. sciex.com [sciex.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

Theoretical Insights into the Tautomeric Landscape of 4-methyl-1H-1,2,3-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science. Its utility is, however, nuanced by the phenomenon of prototropic tautomerism, which can significantly influence the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and ultimately its biological activity. This technical guide provides a comprehensive overview of the theoretical approaches used to study the tautomeric equilibrium of 4-methyl-1H-1,2,3-triazole, offering insights into the relative stability of its tautomers and the computational methodologies employed for their investigation.

The Tautomeric Equilibrium of 4-methyl-1,2,3-triazole

4-methyl-1,2,3-triazole primarily exists in a dynamic equilibrium between two major prototropic tautomers: this compound and 4-methyl-2H-1,2,3-triazole. The interconversion between these forms involves the migration of a proton between the nitrogen atoms of the triazole ring. While the 5-methyl-1H and 5-methyl-2H tautomers are also possible, they are energetically equivalent to their 4-methyl counterparts due to the symmetry of the parent ring upon rotation.

Theoretical studies on the parent 1,2,3-triazole and its substituted derivatives have consistently shown that the 2H-tautomer is generally the more stable form in the gas phase.[1][2][3] This preference is attributed to the electronic arrangement within the ring. The introduction of a methyl group, an electron-donating substituent, at the 4-position is expected to influence the electron density distribution and, consequently, the relative stabilities of the tautomers.

References

A Technical Guide to the Regioselective Synthesis of 4-Methyl-1H-1,2,3-Triazole

Abstract

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, materials science, and bioconjugation, prized for its stability and unique electronic properties. The synthesis of specifically substituted triazoles, such as 4-methyl-1H-1,2,3-triazole, presents a significant challenge in regioselectivity. The uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating purification and resulting in lower yields of the desired product. This technical guide provides an in-depth analysis of modern catalytic systems that enable precise control over the regiochemical outcome of the azide-alkyne cycloaddition. We focus on the selective synthesis of the 1,4-regioisomer, leading to 4-methyl substituted triazoles, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which selectively yields the 1,5-regioisomer, is also discussed to provide a comprehensive understanding of regiocontrol. This paper details the reaction mechanisms, presents quantitative data from key experiments, and provides detailed protocols for the synthesis of these important heterocyclic compounds.

Introduction: The Challenge of Regioselectivity

The 1,2,3-triazole ring is a bioisostere for amide bonds and participates in favorable dipole-dipole and hydrogen bonding interactions, making it a highly valuable scaffold in drug design.[1] The classical method for synthesizing 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide and an alkyne.[2][3] However, when using unsymmetrical alkynes like propyne, this reaction leads to a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.[2][4] For the synthesis of this compound and its N-substituted derivatives, this lack of selectivity is a significant drawback.

The advent of metal-catalyzed cycloadditions has revolutionized the synthesis of 1,2,3-triazoles, transforming it into a highly regioselective and efficient process, famously dubbed "click chemistry".[2][5] By selecting the appropriate metal catalyst, chemists can now dictate the reaction's outcome, selectively forming either the 1,4- or the 1,5-isomer. This guide will explore the two preeminent catalytic systems that govern this regioselectivity.

Catalyst-Controlled Regioselective Synthesis

The choice of metal catalyst is the primary factor in determining the regiochemical outcome of the azide-alkyne cycloaddition. Copper(I) catalysts exclusively yield the 1,4-disubstituted product, whereas specific Ruthenium(II) complexes provide the 1,5-disubstituted isomer with high fidelity.[6][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of the 1,4-Regioisomer

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click reaction," renowned for its reliability, broad substrate scope, and exceptional regioselectivity for the 1,4-isomer.[4][6] The reaction proceeds under mild, often aqueous conditions, and is tolerant of a wide variety of functional groups.[6] This method is the most direct and efficient route to 4-methyl-1,2,3-triazole derivatives.

Mechanism of CuAAC

The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate.[5][8] This intermediate then reacts with the azide, proceeding through a six-membered copper(III) metallacycle before reductive elimination to furnish the 1,4-disubstituted triazole product.[5] The coordination of the azide to the copper acetylide complex dictates the regioselectivity of the reaction.

Quantitative Data for CuAAC Reactions

The CuAAC reaction is characterized by high yields and near-perfect regioselectivity for the 1,4-isomer.

| Catalyst System | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Ratio (1,4:1,5) | Reference |

| CuSO₄·5H₂O, Na Ascorbate | Phenylacetylene | Benzyl Azide | H₂O/t-BuOH | RT | 8 | 91 | >99:1 | [4] |

| CuI, DIPEA | Phenylacetylene | Benzyl Azide | Toluene | MW, 70 | 0.25 | 95 | >98:2 | [9] |

| Copper Tubing (Flow) | Various | Various | DMF | 120 | <0.5 | 85-95 | >99:1 | [4] |

| Cu/Fe Bimetallic NPs | Phenylacetylene | Benzyl Azide | H₂O | RT | 1 | 94 | >99:1 | [6] |

Experimental Protocol: Synthesis of 4-Substituted-1H-1,2,3-Triazoles via in situ Hydrazoic Acid

This protocol, adapted from the work of Nádas et al., describes the synthesis of N-unsubstituted this compound by reacting propyne gas with hydrazoic acid (HN₃) generated in situ from sodium azide.[10]

-

Reagent Preparation: In a suitable pressure vessel, dissolve sodium azide (1.2 mmol) and a copper(I) catalyst such as CuI (0.05 mmol) in a mixture of methanol and water.

-

Acidification: Add a mild organic acid, such as formic acid (1.5 mmol), to the solution to slowly generate hydrazoic acid in situ.

-

Alkyne Addition: Purge the vessel with propyne gas and maintain a positive pressure.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

-

Workup: Once the reaction is complete, carefully vent the excess propyne gas in a fume hood. Quench the reaction mixture with a saturated solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Synthesis of the 1,5-Regioisomer

In contrast to the CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles.[11][12] This reaction provides a powerful tool for accessing the alternative regioisomer, which is crucial for structure-activity relationship (SAR) studies in drug discovery. The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride complexes, such as [Cp*RuCl].[13][14]

Mechanism of RuAAC

The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed via an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[11][12] In this intermediate, the initial C-N bond forms between the internal, more nucleophilic carbon of the terminal alkyne and the terminal, electrophilic nitrogen of the azide. Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active catalyst.[11][14]

Quantitative Data for RuAAC Reactions

The RuAAC reaction demonstrates excellent regioselectivity for the 1,5-isomer across a range of substrates.

| Catalyst | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Ratio (1,5:1,4) | Reference |

| CpRuCl(PPh₃)₂ | Phenylacetylene | Benzyl Azide | Toluene | 80 | 2 | 98 | >98:2 | [12][14] |

| CpRuCl(COD) | Phenylacetylene | Benzyl Azide | DCE | 45 | 0.5 | 92 | >99:1 | [15] |

| CpRuCl(NBD) | 1-Hexyne | Benzyl Azide | Dioxane | 100 | 6 | 85 | >98:2 | [12] |

| [CpRuCl]₄ | Phenylacetylene | Ethyl Azidoacetate | Benzene | 60 | 4 | 91 | >98:2 | [15] |

Experimental Protocol: General Procedure for RuAAC

This generalized protocol is based on the procedure reported by Boren et al. for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[12][15]

-

Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the azide (1.0 equiv) and the terminal alkyne (1.05 equiv).

-

Catalyst Addition: Add the ruthenium catalyst, such as Cp*RuCl(COD) (1-2 mol%), to the vessel.

-

Solvent & Inert Atmosphere: Add an anhydrous solvent, typically 1,2-dichloroethane (DCE) or toluene, via syringe. Purge the vessel with an inert gas (e.g., Argon) and maintain a positive pressure.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 45-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by TLC or ¹H NMR spectroscopy. Reactions are often complete within 30 minutes to a few hours.[15]

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1,5-disubstituted 1,2,3-triazole.

Workflow for Regioselective Synthesis

The selection of a synthetic route to a specific methyl-substituted 1,2,3-triazole is dictated by the desired regioisomer. The following workflow illustrates the decision-making process.

Conclusion

The regioselective synthesis of this compound and its N-substituted derivatives is a solved problem in modern organic chemistry, thanks to the development of powerful catalytic systems. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a robust and highly selective method for obtaining the 1,4-regioisomer, which corresponds to the 4-methyl substitution pattern. Conversely, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers complementary and equally high selectivity for the 1,5-regioisomer. The ability to access either isomer with high fidelity simply by choosing the appropriate metal catalyst provides researchers in drug discovery and materials science with unparalleled control over molecular design. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to incorporate these valuable heterocyclic motifs into their target molecules.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]

- 9. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 14. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 15. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

literature review of 4-methyl-1H-1,2,3-triazole and its analogs

An In-depth Technical Guide to 4-methyl-1H-1,2,3-triazole and its Analogs for Researchers, Scientists, and Drug Development Professionals.

Introduction

The 1,2,3-triazole moiety is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry, largely due to its stability, synthetic accessibility via "click chemistry," and its ability to act as a pharmacophore that can engage in various biological interactions.[1][2] The 1,2,3-triazole ring is considered an excellent linker unit and can function as a bioisostere for amide, ester, or carboxylic acid groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This review focuses specifically on this compound and its analogs, exploring their synthesis, chemical properties, and diverse applications in drug discovery, with a particular emphasis on their potential as therapeutic agents. Derivatives of 1,2,3-triazoles have been reported to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

Synthesis of this compound and Analogs

The most prominent and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles, including the 4-methyl analogs, is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction involves the [3+2] cycloaddition between an organic azide and a terminal alkyne, specifically propyne or its derivatives to install the 4-methyl group. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[8][9]

Caption: General workflow for the CuAAC synthesis of 4-methyl-1,2,3-triazole analogs.

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 1,4-Disubstituted-1H-1,2,3-triazoles:

A widely adopted method for synthesizing 1,2,3-triazole derivatives involves the CuAAC reaction. The following is a representative protocol adapted from the literature.[4]

-

Reactant Preparation : A mixture is prepared containing the respective propargyl substrate (1.0 eq), the desired aryl azide derivative (1.0 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.025 eq).

-

Solvent Addition : The reactants are dissolved in a solvent mixture, typically dimethylformamide (DMF) and water (H₂O) in a 6:1 ratio.

-

Reaction Condition : The mixture is stirred at a controlled temperature, often between 60–70 °C.

-

Monitoring : The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction mixture is quenched by pouring it into water.

-

Extraction : The product is extracted from the aqueous mixture using an organic solvent, such as ethyl acetate, performed multiple times to ensure complete extraction.

-

Purification : The combined organic phases are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield the final 1,2,3-triazole product.

Synthesis of 1-(Bicyclo[2.2.1]heptan-2-yl)-4-phenyl-1H-1,2,3-triazole via Click Chemistry:

This protocol demonstrates a solvent-free click chemistry reaction.[7]

-

Catalyst Preparation : Weigh 24 mg of the catalyst, bromotris(triphenylphosphine)copper(I), and add it to a 20 mL pre-weighed vial.

-

Reagent Addition : Using a micropipette, transfer 62 µL of benzyl azide and 55 µL of phenylacetylene to the vial containing the catalyst.

-

Reaction : Allow the reaction to proceed under mild aerobic conditions. No external solvent is added at this stage.

-

Work-up : After the reaction is complete, the mixture is worked up. Ethyl acetate is added to dissolve the product.

-

Solvent Removal : The ethyl acetate is removed either by gentle heating or, more efficiently, by rotary evaporation to yield an oily mixture.

-

Solidification & Collection : Methyl tert-butyl ether (MTBE) is added to the oily residue to help solidify the triazole product. The solid product is then collected using vacuum filtration.

-

Confirmation : The identity and purity of the obtained product are confirmed using Infrared (IR) spectroscopy and melting point analysis.

Applications in Medicinal Chemistry

Analogs of this compound have been investigated for a variety of therapeutic applications, demonstrating a broad spectrum of biological activities. The triazole core acts as a versatile scaffold, allowing for substitutions that can be tailored to interact with specific biological targets.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3][4] The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of Selected 1,2,3-Triazole Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3 | HT-29 (Colon) | 1.5 (normoxic), 0.01 (hypoxic) | [3] |

| 16 | A549 (Lung) | 7.72 | [3] |

| 16 | HCT-116 (Colon) | 7.13 | [3] |

| 16 | MCF-7 (Breast) | 11.67 | [3] |

| 7 | HepG-2 (Liver) | 12.22 | [4] |

| 7 | HCT-116 (Colon) | 14.16 | [4] |

| 7 | MCF-7 (Breast) | 14.64 | [4] |

| 9 | MCF-7 (Breast) | 1.1 | [10] |

| 9 | HCT-116 (Colon) | 2.6 | [10] |

| 9 | HepG2 (Liver) | 1.4 |[10] |

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Some triazole analogs of Combretastatin A-4, a potent natural anticancer agent, have been developed as microtubule-binding agents.[11] These compounds aim to mimic the cis-olefinic bond of the parent compound with the stable triazole ring, thereby inhibiting tubulin polymerization, a critical process for cell division.

Caption: Binding of a triazole inhibitor to the EGFR active site prevents substrate phosphorylation.

Antimicrobial and Antifungal Activity

The triazole scaffold is a key component in several clinically used antifungal drugs, such as fluconazole.[1][12] Researchers have developed novel triazole analogs with potent activity against various bacterial and fungal pathogens. These compounds often exert their effect by inhibiting essential microbial enzymes. For instance, many antifungal triazoles target lanosterol 14α-demethylase (CYP51), an enzyme critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Table 2: Antimicrobial/Antifungal Activity of Selected Triazole Analogs

| Compound Class | Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Ofloxacin analogs | E. coli, Gram-positive pathogens | MIC | 0.25 - 1 µg/mL | [12] |

| 4-amino-5-aryl-4H-1,2,4-triazoles | E. coli | Zone of Inhibition | 14 - 22 mm | [12] |

| 1,2,4-triazole derivatives (8d) | Physalospora piricola | EC₅₀ | 10.808 µg/mL | [13] |

| 1,2,4-triazole derivatives (8k) | Physalospora piricola | EC₅₀ | 10.126 µg/mL |[13] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives a half-maximal response.

Enzyme Inhibition

Beyond antimicrobial and anticancer applications, 1,2,3-triazole derivatives have been explored as inhibitors for various enzymes. A series of novel 1H-1,2,3-triazole analogs were synthesized and evaluated for their potential to inhibit carbonic anhydrase-II, an enzyme implicated in several physiological and pathological processes.[14] Molecular docking studies suggested that these compounds could bind directly to the active site residues of the enzyme.[14]

Key Biological Assay Protocols

MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to screen the cytotoxic potential of chemical compounds.[15]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment : The cells are then treated with various concentrations of the synthesized triazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours.

-

Formazan Solubilization : The MTT solution is removed, and a solvent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Reading : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly valuable and versatile class of compounds in medicinal chemistry. The efficiency and robustness of their synthesis, primarily through CuAAC click chemistry, allow for the rapid generation of diverse chemical libraries for biological screening. The literature clearly demonstrates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, with several analogs showing potency comparable or superior to existing drugs in preclinical studies.

Future research should focus on optimizing the lead compounds identified in these studies to improve their efficacy, selectivity, and pharmacokinetic profiles. A deeper investigation into their mechanisms of action, using techniques like molecular docking and in vitro enzymatic assays, will be crucial for rational drug design. Furthermore, exploring novel therapeutic areas for these compounds could unveil new applications. The continued development of this compound derivatives holds significant promise for the discovery of next-generation therapeutic agents.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 10. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]

- 15. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 4-Substituted-1H-1,2,3-Triazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, recognized for its stability and capacity to engage in various biological interactions. This technical guide provides an in-depth overview of the potential biological activities of C4-substituted-1H-1,2,3-triazole derivatives. While specific research on 4-methyl substituted derivatives is limited, this paper broadens the scope to include various C4-substituted analogues, summarizing their demonstrated anticancer, antimicrobial, and anti-inflammatory properties. The document includes structured tables of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic and experimental workflows to support drug discovery and development efforts.

Introduction

The 1,2,3-triazole ring is a key building block in the development of new therapeutic agents, largely due to its favorable chemical properties and the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for its efficient and regioselective synthesis. These five-membered heterocyclic compounds are bioisosteres for amide bonds, are metabolically stable, and can form hydrogen bonds, enhancing their interaction with biological targets.[1] Consequently, 1,2,3-triazole derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3][4]

This guide focuses on derivatives of 1H-1,2,3-triazole substituted at the 4-position. While the initial focus was on the 4-methyl substitution, a review of the literature indicates that research is more extensive across a variety of substituents at this position. Structure-activity relationship (SAR) studies have suggested that substitution at the C4 position of the triazole ring is crucial for modulating biological activity. For instance, in some series, a methyl group on the triazole motif has been found to be advantageous for antiproliferative activity.[2] This document consolidates the available quantitative data and methodologies to serve as a comprehensive resource for researchers in the field.

Biological Activities and Quantitative Data

The biological potential of 4-substituted-1,2,3-triazole derivatives is diverse. The following sections summarize the key findings and present quantitative data for direct comparison.

Anticancer Activity

Numerous 1,2,3-triazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of critical cellular pathways, leading to cell cycle arrest and apoptosis.[2]

| Compound Series/Reference | Target Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) | Citation |

| Coumarin-Triazole Hybrids | A549 (Lung) | 2.97 | Cisplatin | 24.15 | [2] |

| A549 (Lung) | 4.78 | Cisplatin | 24.15 | [2] | |

| Chalcone-Triazole Hybrids | A549 (Lung) | 8.67 | Doxorubicin | 3.24 | [2] |

| A549 (Lung) | 9.74 | Doxorubicin | 3.24 | [2] | |

| Etodolac-Triazole Hybrids | A549 (Lung) | 3.29 | Doxorubicin | 3.30 | [2] |

| 1,2,3-Triazole Derivatives | MCF-7 (Breast) | 39.3 - >54.6 | Doxorubicin | 1.9 | [5] |

| HepG2 (Liver) | >50 | Doxorubicin | 0.2 | [5] | |

| N-phenylmaleimide-Triazoles | MDA-MB-231 (Breast) | 2.429 | - | - | [6] |

| MDA-MB-231 (Breast) | 2.542 | - | - | [6] |

Antimicrobial Activity

The 1,2,3-triazole scaffold is present in several antimicrobial agents. Derivatives have shown activity against both bacterial and fungal pathogens. Their mechanism can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes.

| Compound Series/Reference | Target Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Citation |

| Thymol-Triazole Hybrid (Comp. 9) | MRSA | < 100 | Ampicillin | - | [7] |

| Quinolinone-Triazole Hybrids | S. aureus | > 50 | - | - | [3] |

| E. coli | > 50 | - | - | [3] | |

| Carbohydrate-Triazole Hybrids | S. aureus | 12.5 - 50 | - | - | [8] |

| C. albicans | 250 - 500 | - | - | [8] |

Anti-inflammatory Activity

Derivatives of triazoles have been explored for their potential to mitigate inflammation. The primary mechanism often involves the inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).[3]

| Compound Series/Reference | Assay | Inhibition (%) | Dose/IC50 (µM) | Reference Drug | Ref. Drug Activity | Citation |

| Phthalimide-Triazole (3b) | Carrageenan-induced edema | 69% | - | Indomethacin | - | [9] |

| Phthalimide-Triazole (5c) | Carrageenan-induced edema | 56.2% | - | Indomethacin | - | [9] |

| Quinolinone-Triazole (5a) | Lipoxygenase (LOX) Inhibition | - | 10.0 | - | - | [3] |

| Quinolinone Precursor (4c) | Lipoxygenase (LOX) Inhibition | - | 22.5 | - | - | [3] |

Methodologies and Experimental Protocols

The evaluation of biological activity relies on standardized and reproducible experimental protocols. This section details the core methodologies cited for assessing the anticancer, antimicrobial, and anti-inflammatory potential of 4-substituted-1,2,3-triazole derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically between 550 and 600 nm.

Detailed Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for a specified period (typically 24 to 72 hours). Include wells for untreated cells (negative control) and a positive control (a known cytotoxic agent).

-

MTT Addition: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15] The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism after overnight incubation.[16]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed by observing turbidity.[15]

Detailed Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a sterile liquid broth (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an 18-24 hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]

-

Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[17] Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[14]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).[16]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model is a widely used in vivo assay for screening the acute anti-inflammatory activity of new compounds.[19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling).[19] The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Detailed Protocol:

-

Animal Grouping: Divide animals (e.g., Wistar rats) into groups: a negative control group (vehicle), a positive control group (a standard NSAID like Indomethacin), and test groups for different doses of the triazole derivative.[20]

-

Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) typically 30-60 minutes before the carrageenan injection.[20]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each animal.[21]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (time 0) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[20]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups relative to the negative control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

-

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, aiding in comprehension and experimental design.

Synthesis Workflow: CuAAC (Click Chemistry)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common and efficient method for synthesizing 1,4-disubstituted-1H-1,2,3-triazoles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clyte.tech [clyte.tech]

- 11. atcc.org [atcc.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Broth microdilution - Wikipedia [en.wikipedia.org]

- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. inotiv.com [inotiv.com]

- 21. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Synthesis of 4-methyl-1H-1,2,3-triazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 4-methyl-1H-1,2,3-triazole via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry."[1][2] The protocol describes a one-pot reaction utilizing propyne and sodium azide, with in situ generation of the catalytically active Cu(I) species. This method is highly efficient, regioselective, and proceeds under mild conditions, making it a valuable tool in medicinal chemistry and materials science for the construction of the 1,2,3-triazole scaffold.[3][4]

Reaction Scheme

The copper-catalyzed reaction unites a terminal alkyne (propyne) and an azide (generated in situ from sodium azide) to exclusively form the 1,4-disubstituted triazole product.[3]

Comparative Data of CuAAC Protocols

The following table summarizes various conditions reported for the copper-catalyzed synthesis of 4-substituted-1H-1,2,3-triazoles, providing a comparative overview of catalysts, solvents, and reaction conditions.

| Alkyne Substrate | Copper Source | Ligand/Additive | Reducing Agent | Solvent System | Temp. (°C) | Yield (%) | Reference |

| Terminal Alkynes | CuSO₄·5H₂O (5 mol%) | Polydentate N-donor ligand | Sodium Ascorbate | Methanol/Water | Room Temp | High | [5] |

| Phenylacetylene | CuCl (5 mol%) | Formic Acid | Sodium Ascorbate | Methanol/Water | Room Temp | ~70-80 | [5] |

| Propargyl Alcohol | CuI (1-2 mol%) | DIPEA / HOAc | - | CH₃CN | Room Temp | High | [1] |

| Terminal Alkynes | CuI (10 mol%) | - | - | Et₃N / THF | Room Temp | Good | [6][7] |

| Azide/Alkyne | [Cp*RuCl(cod)] | - | - | Toluene | 40-50 | 45-85 | [8] |

| Various Alkynes | CuSO₄·5H₂O | TBTA | Sodium Ascorbate | THF/H₂O | Room Temp | >90 | [9] |

Note: This table presents a selection of conditions to illustrate the versatility of the CuAAC reaction. Yields are substrate-dependent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 4-substituted-1H-1,2,3-triazoles.[5]

Materials and Equipment

-

Reagents:

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Acetic acid (or Formic acid)

-

Propyne (gas) or a suitable precursor

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube or balloon filled with propyne

-

Condenser (optional, depending on scale and temperature)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Safety Precautions

-

Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with metals like copper, lead, and brass, especially in drain lines. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrazoic acid (HN₃), generated in situ, is also toxic and explosive. The reaction should be performed in a fume hood, and the concentration of HN₃ should be kept low by the slow addition of acid.[10]

-

Propyne is a flammable gas. Ensure there are no ignition sources nearby.

Procedure

-

Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 mmol, 1.1 eq.) in a solvent mixture of methanol (15 mL) and water (15 mL).

-

Catalyst Preparation: To the stirring solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) followed by sodium ascorbate (0.10 mmol, 10 mol%). The solution should change color, indicating the reduction of Cu(II) to the catalytically active Cu(I).

-

Addition of Reactants: Begin bubbling propyne gas (1.0 mmol, 1.0 eq.) slowly through the reaction mixture using a gas inlet tube. Alternatively, if using a propyne precursor, add it at this stage.

-

Initiation of Cycloaddition: Slowly add acetic acid (1.1 mmol, 1.1 eq.) dropwise to the mixture. The acid facilitates the in situ formation of hydrazoic acid from sodium azide.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne has been consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol, from combining the reagents to the final purified product.

Caption: Workflow for the synthesis of this compound.

Proposed Catalytic Cycle

The diagram below outlines the proposed mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

Caption: Proposed catalytic cycle for the CuAAC reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01137J [pubs.rsc.org]

- 9. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]

Application Notes and Protocols for 4-methyl-1H-1,2,3-triazole in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-methyl-1H-1,2,3-triazole cores in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful ligation technique enables the efficient and specific formation of 1,4-disubstituted 4-methyl-1H-1,2,3-triazoles, which are valuable scaffolds in drug discovery and bioconjugation.

The this compound moiety, synthesized through the reaction of an azide with propyne or a propargylated substrate, offers a stable, metabolically robust linker and pharmacophore.[1] Its derivatives have shown significant potential in various therapeutic areas, including as antimicrobial and anticancer agents.[2]

Core Concepts and Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile click reaction that proceeds under mild conditions, tolerates a wide range of functional groups, and provides high yields of the 1,4-disubstituted triazole isomer exclusively.[3][4] The introduction of a methyl group at the 4-position of the triazole ring can influence the molecule's conformational properties and its interactions with biological targets.

Key Applications:

-

Drug Discovery: The 4-methyl-1,2,3-triazole scaffold is a key building block in the synthesis of novel therapeutic agents. Its isosteric resemblance to the amide bond, coupled with enhanced metabolic stability, makes it an attractive feature in medicinal chemistry.[1][2] For instance, derivatives of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl have been synthesized and evaluated for their promising in vitro antitubercular activity against Mycobacterium tuberculosis.[1]

-

Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the precise covalent labeling of biomolecules, such as proteins and nucleic acids, with probes or tags containing a 4-methyl-1,2,3-triazole linker.[3]

-

Material Science: The stable and rigid nature of the triazole ring makes it a valuable component in the construction of functional polymers and materials.[4]

Experimental Protocols

The following protocols are based on the successful synthesis of 1-aryl-4-methyl-1H-1,2,3-triazoles and can be adapted for various substrates.

Protocol 1: Synthesis of 1-Aryl-4-methyl-1H-1,2,3-triazoles

This protocol describes the synthesis of (1-(4-aryl)-1H-1,2,3-triazol-4-yl)methyl substituted phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, as reported by Kumar et al. (2016).[1]

Materials:

-

Dihydropyrimidinone bearing a terminal alkynyl group (propargylated)

-

Substituted aryl azide

-

Copper(II) acetate (Cu(OAc)₂)

-

Sodium ascorbate

-

Acetone

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve the dihydropyrimidinone bearing a terminal alkynyl group in a 1:2 mixture of acetone and water.

-

Add the substituted aryl azide to the solution.

-

Add a catalytic amount of copper(II) acetate.

-

Add sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature.

-